molecular formula C15H15ClN6OS B2373467 1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904814-71-7

1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2373467
CAS RN: 904814-71-7
M. Wt: 362.84
InChI Key: NCUMDQBMHFKYCB-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15ClN6OS and its molecular weight is 362.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Antimicrobial and Anticancer Agents

Research into compounds containing triazole, thiadiazole, and related moieties has shown significant promise for antimicrobial and anticancer applications. The synthesis of hybrid molecules featuring triazole and thiadiazole rings, such as the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrated antimicrobial, antilipase, and antiurease activities. These compounds possess good to moderate antimicrobial activity against various microorganisms, indicating their potential as broad-spectrum antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, novel pharmacophores containing thiazole moiety have been synthesized and evaluated as potent anticancer agents, highlighting the therapeutic potential of these compounds in oncology (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Chemical Synthesis and Mechanisms

Chemical Synthesis and Ring Transformations

The reactivity of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine to produce triazole-thiocarboxamides and other products has been investigated. These studies contribute to our understanding of ring transformations and the synthesis of novel compounds with potential biological activities (L'abbé, Vanderstede, Dehaen, Delbeke, & Toppet, 1991).

Biological Activity Evaluation

Evaluation of Biological Activities

The synthesis and biological evaluation of compounds featuring triazole, thiadiazole, and similar structures often aim to discover new pharmacologically active agents. For instance, the development of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities illustrates the ongoing efforts to evaluate the therapeutic potential of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS/c1-4-12-18-20-15(24-12)17-14(23)13-9(3)22(21-19-13)11-7-10(16)6-5-8(11)2/h5-7H,4H2,1-3H3,(H,17,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUMDQBMHFKYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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